2,3-Difluoro-1-ethoxybenzene
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Overview
Description
2,3-Difluoro-1-ethoxybenzene is an organic compound with the molecular formula C8H8F2O. It is characterized by the presence of two fluorine atoms and an ethoxy group attached to a benzene ring. This compound is a clear, colorless to light yellow liquid with a boiling point of 178°C and a density of 1.1784 g/cm³ . It is used in various chemical processes and has applications in the synthesis of pharmaceuticals and liquid crystal materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluoro-1-ethoxybenzene can be synthesized through a multi-step process starting from 2,3-difluorophenol. The synthetic route involves the following steps:
Etherification: 2,3-difluorophenol is reacted with ethyl iodide in the presence of a base such as potassium carbonate in a solvent like 2-butanone.
Purification: The reaction mixture is then cooled, and the organic layer is separated.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-1-ethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups onto the benzene ring.
Major Products Formed
Nitration: 2,3-Difluoro-1-ethoxy-4-nitrobenzene
Halogenation: 2,3-Difluoro-1-ethoxy-4-bromobenzene or 2,3-Difluoro-1-ethoxy-4-chlorobenzene
Scientific Research Applications
2,3-Difluoro-1-ethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-difluoro-1-ethoxybenzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-1-ethoxybenzene
- 2,3-Difluorotoluene
- 2,3-Difluorophenol
Uniqueness
2,3-Difluoro-1-ethoxybenzene is unique due to the specific positioning of the fluorine atoms and the ethoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
1-fluoro-3-(2-fluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFHFRGXRYOTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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